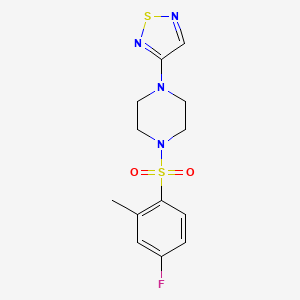

![molecular formula C16H20N2S B2698468 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1325305-60-9](/img/structure/B2698468.png)

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

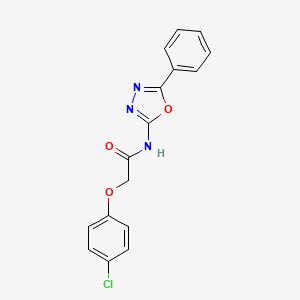

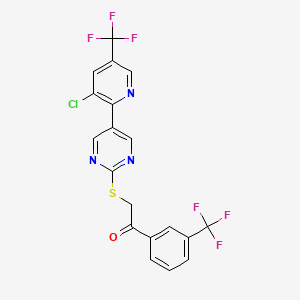

CCR8 Antagonists

- 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , have been identified as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

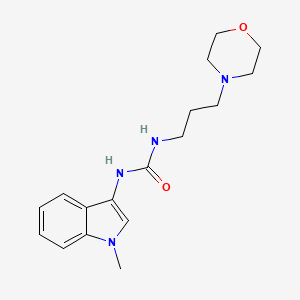

Catalysis in Green Chemistry

- 1,8-Diazabicyclo[5.4.0]undec-7-ene, another related compound, acts as a catalyst in green chemistry applications. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process is enhanced further by microwave irradiation (Shieh, Dell, & Repic, 2001).

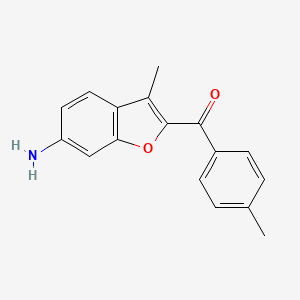

Analgesic Activity

- Compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene have shown significant analgesic activity in various assays. Their effectiveness is mainly associated with the 2-amino-1,3-thiazine ring system, indicating potential applications in pain management (Cohen, Banner, & Lopresti, 1978).

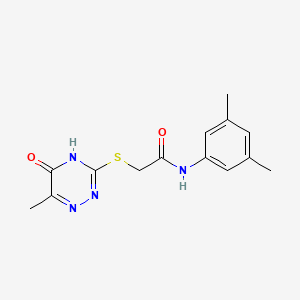

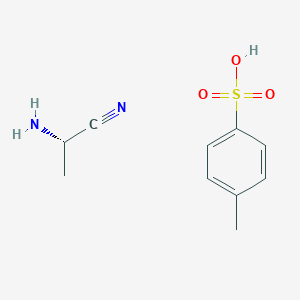

Synthesis of Schiff Bases

- A novel, green, and efficient protocol has been developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile. This process uses readily available reagents and offers high yields and short reaction times. The synthesized compounds show promising anti-inflammatory activity (Abdel-Mohsen & Hussein, 2014).

Nitrogen-Containing Spiro Heterocycles

- Efficient synthesis of nitrogen-containing spiro heterocycles like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been achieved. These compounds have applications in various chemical reactions and are studied for their crystal packing driven by hydrogen bonding and π-π stacking interactions (Aggarwal, Vij, & Khurana, 2014).

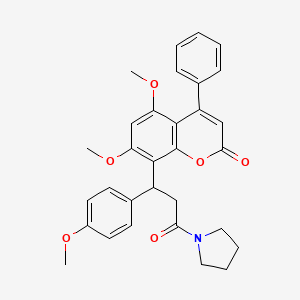

Photophysical Studies

- Diazaspiro compounds have been synthesized and analyzed for their photophysical behavior, solvatochromic analysis, and fluorescence quantum yield. These studies are crucial for understanding their applications in materials science and photophysics (Aggarwal & Khurana, 2015).

properties

IUPAC Name |

3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVOVWUJBNCHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2698398.png)